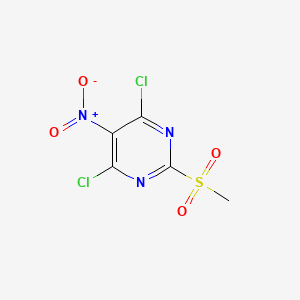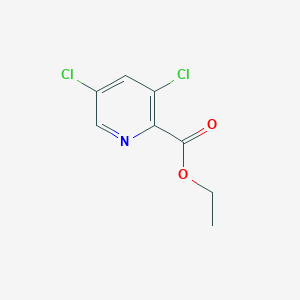
3H-Pyrazol-3-one, 2,4-dihydro-4-methyl-5-(4-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Pyrazol-3-one, 2,4-dihydro-4-methyl-5-(4-nitrophenyl)- is a heterocyclic compound with a pyrazolone core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 2,4-dihydro-4-methyl-5-(4-nitrophenyl)- typically involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolone ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
3H-Pyrazol-3-one, 2,4-dihydro-4-methyl-5-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The methyl group at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Major Products Formed
Reduction: 4-amino derivative.
Substitution: Various substituted pyrazolones.
Condensation: Schiff bases.
Wissenschaftliche Forschungsanwendungen
3H-Pyrazol-3-one, 2,4-dihydro-4-methyl-5-(4-nitrophenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Wirkmechanismus
The mechanism of action of 3H-Pyrazol-3-one, 2,4-dihydro-4-methyl-5-(4-nitrophenyl)- involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory process. The compound may also interact with other enzymes and receptors, modulating various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-: Known for its analgesic properties.
3-Methyl-5-pyrazolone: Used in the synthesis of dyes and pigments.
2,4-Dihydro-5-methyl-3H-pyrazol-3-one: Investigated for its antimicrobial activity.
Uniqueness
3H-Pyrazol-3-one, 2,4-dihydro-4-methyl-5-(4-nitrophenyl)- is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other pyrazolone derivatives that may lack such functional groups .
Eigenschaften
CAS-Nummer |
13051-11-1 |
|---|---|
Molekularformel |
C10H9N3O3 |
Molekulargewicht |
219.2 g/mol |
IUPAC-Name |
4-methyl-3-(4-nitrophenyl)-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C10H9N3O3/c1-6-9(11-12-10(6)14)7-2-4-8(5-3-7)13(15)16/h2-6H,1H3,(H,12,14) |
InChI-Schlüssel |
SDGQWCKSYIINAU-UHFFFAOYSA-N |
SMILES |
CC1C(=NNC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
CC1C(=NNC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
| 13051-11-1 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-{[(Propan-2-yl)amino]methyl}aniline](/img/structure/B3046729.png)

